3-(4-Ethyl-1,3-oxazol-2-yl)-4-(trifluoromethyl)pyridine
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Overview
Description
3-(4-Ethyl-1,3-oxazol-2-yl)-4-(trifluoromethyl)pyridine is a heterocyclic compound that contains both an oxazole and a pyridine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethyl-1,3-oxazol-2-yl)-4-(trifluoromethyl)pyridine typically involves the formation of the oxazole ring followed by its attachment to the pyridine ring. Common synthetic routes may include:
Cyclization reactions: Formation of the oxazole ring through cyclization of appropriate precursors.
Substitution reactions: Introduction of the trifluoromethyl group via nucleophilic or electrophilic substitution.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include:
Catalytic processes: Use of catalysts to improve reaction efficiency.
Continuous flow synthesis: Techniques to enhance scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethyl-1,3-oxazol-2-yl)-4-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example:
Oxidation: Formation of oxazole N-oxides.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: Use in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of 3-(4-Ethyl-1,3-oxazol-2-yl)-4-(trifluoromethyl)pyridine would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methyl-1,3-oxazol-2-yl)-4-(trifluoromethyl)pyridine
- 3-(4-Ethyl-1,3-thiazol-2-yl)-4-(trifluoromethyl)pyridine
Uniqueness
3-(4-Ethyl-1,3-oxazol-2-yl)-4-(trifluoromethyl)pyridine may exhibit unique properties due to the presence of both the oxazole and pyridine rings, as well as the trifluoromethyl group
Properties
CAS No. |
218276-63-2 |
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Molecular Formula |
C11H9F3N2O |
Molecular Weight |
242.20 g/mol |
IUPAC Name |
4-ethyl-2-[4-(trifluoromethyl)pyridin-3-yl]-1,3-oxazole |
InChI |
InChI=1S/C11H9F3N2O/c1-2-7-6-17-10(16-7)8-5-15-4-3-9(8)11(12,13)14/h3-6H,2H2,1H3 |
InChI Key |
YIHACNBQNIMSGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=COC(=N1)C2=C(C=CN=C2)C(F)(F)F |
Origin of Product |
United States |
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